3-chloro-4-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide -

3-chloro-4-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

Catalog Number: EVT-5044086
CAS Number:
Molecular Formula: C14H11ClF3NO3S
Molecular Weight: 365.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384)

Compound Description: This compound, T2384, acts as a PPARγ partial agonist. Studies reveal it displays concentration-dependent biochemical activity with two distinct orthosteric binding modes to PPARγ. Additionally, it interacts with an allosteric site on PPARγ. []

MK-0767 [(±)-5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl)phenyl]methyl]benzamide]

Compound Description: This compound, MK-0767, is a thiazolidinedione-containing peroxisome proliferator-activated receptor α/γ agonist. Its primary metabolic pathway involves the opening of the thiazolidinedione ring by CYP3A4, resulting in the formation of a mercapto derivative (M22). Further metabolism involves various enzymes, including CYP3A4, CYP2C9, CYP2C19, and methyltransferases. []

N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine

Compound Description: This compound exhibits promising medicinal properties. Its synthesis utilizes 4-chloro-7-fluoro-6-nitro-quinazoline as a crucial intermediate, undergoing substitution, nucleophilic substitution, and reduction reactions. []

4-Hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide (Tasquinimod)

Compound Description: Tasquinimod, a second-generation oral quinoline-3-carboxamide analog, is currently undergoing phase III clinical trials for metastatic prostate cancer. Its structure includes a nearly planar quinoline unit, a tilted carboxamide side chain, and a 4-(trifluoromethyl)phenyl group positioned at an inclination to both the carboxamide and quinoline ring systems. []

N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide

Compound Description: This compound demonstrates notable insecticidal activity. Its structure features a pyrazole ring, a pyridine ring, and a trifluoromethyl group. The fluorine atoms in the trifluoromethyl group exhibit disorder over two possible positions. []

2-Chloro-4-(trifluoromethyl)pyrimidine-5-[N-(3', 5'-bis(trifluoromethyl)phenyl)carboxamide]

Compound Description: This compound demonstrates inhibitory activity against NF-κB and AP-1-mediated gene expression. Researchers have conducted structure-activity relationship (SAR) studies to understand the impact of different substituents on its pyrimidine ring, aiming to enhance its oral bioavailability. []

5-Chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide (MMV665807)

Compound Description: MMV665807 exhibits potent anti-staphylococcal and anti-biofilm activities. It effectively kills Staphylococcus aureus biofilms, including methicillin-resistant strains. Its minimum biofilm killing concentration is notably lower than conventional antibiotics. While it demonstrates cytotoxicity against human keratinocytes and endothelial cells, efforts to mitigate this toxicity have led to a reduction in its anti-staphylococcal activity. []

2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64)

Compound Description: CHMFL-KIT-64 is a potent, orally bioavailable c-KIT kinase inhibitor, exhibiting activity against a broad range of c-KIT mutants, including those associated with drug resistance. It demonstrates promising in vivo antitumor efficacy in various c-KIT mutant-driven mouse models and patient-derived xenograft models. Notably, CHMFL-KIT-64 shows efficacy even in models resistant to imatinib, a standard c-KIT inhibitor. []

3-Amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide

Compound Description: This compound shows potent inhibitory effects on the proliferation of A549 and BGC-823 cancer cell lines. Its structure features a morpholine ring, an indazole core, and a 4-chloro-3-(trifluoromethyl)phenyl group attached via a carboxamide linker. []

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

Compound Description: This compound demonstrates potent glycine transporter 1 (GlyT1) inhibitory activity. It exhibits good plasma exposure and brain penetration in rats. Notably, it shows significant efficacy in rodent models of schizophrenia without inducing undesirable central nervous system side effects. []

(R)-N-[4-[2-[[2-hydroxy-2-(3-pyridinyl)ethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]thiazol-2-yl]benzenesulfonamide

Compound Description: This compound acts as a potent and orally bioavailable β3 adrenergic receptor agonist. It demonstrates high selectivity for the β3 receptor over β1 and β2 subtypes. Notably, it exhibits good oral bioavailability across several mammalian species and has an extended duration of action. []

N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-((2-fluoro-4-(2-formamyl)-4-pyridyloxy)phenyl)urea

Compound Description: This compound functions as a vascular endothelial growth factor receptor 2 (VEGFR-2) kinase inhibitor. It shows promise in treating VEGFR-2-mediated diseases. []

Properties

Product Name

3-chloro-4-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

IUPAC Name

3-chloro-4-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

Molecular Formula

C14H11ClF3NO3S

Molecular Weight

365.8 g/mol

InChI

InChI=1S/C14H11ClF3NO3S/c1-22-13-7-6-11(8-12(13)15)23(20,21)19-10-4-2-9(3-5-10)14(16,17)18/h2-8,19H,1H3

InChI Key

RQICBCLDJBLKQF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F)Cl

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.